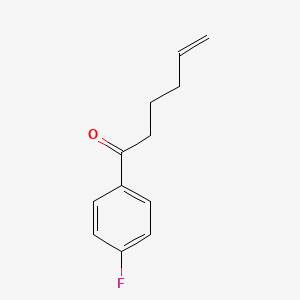

1-(4-Fluorophenyl)hex-5-en-1-one

Description

1-(4-Fluorophenyl)hex-5-en-1-one is a fluorinated aromatic ketone featuring a six-carbon chain with a terminal alkene and a 4-fluorophenyl group at the ketone position.

Properties

Molecular Formula |

C12H13FO |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)hex-5-en-1-one |

InChI |

InChI=1S/C12H13FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9H,1,3-5H2 |

InChI Key |

LKPHQEUGIIWIIQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)hex-5-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with hex-5-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)hex-5-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

Reduction: Formation of 1-(4-fluorophenyl)hex-5-en-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)hex-5-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)hex-5-en-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones with two aromatic rings) are key structural analogs. highlights substituent effects on inhibitory activity (IC₅₀) in non-piperazine chalcones:

| Compound | Substituents (Ring A/Ring B) | IC₅₀ (μM) | Key Structural Features |

|---|---|---|---|

| Cardamonin (Cluster 5) | -OH (ortho/para, Ring A); none (Ring B) | 4.35 | High electronegativity on Ring A |

| 2j | Br (para), -OH (ortho), I (meta, Ring A); F (para, Ring B) | 4.703 | Halogen substitutions (Br, F) |

| 2h | Cl (para), -OH (ortho), I (meta, Ring A); OCH₃ (para, Ring B) | 13.82 | Lower electronegativity (Cl, OCH₃) |

| 2n | OCH₃ (para), I (meta, Ring A); F (para, Ring B) | 25.07 | Methoxy reduces activity |

Key Findings :

- Electronegativity Correlation : Fluorine (F) and bromine (Br) at para positions enhance potency (lower IC₅₀), while methoxy (OCH₃) or chlorine (Cl) substitutions reduce activity .

1-(4-Fluorophenyl)hex-5-en-1-one lacks the iodine and hydroxyl groups seen in 2j but shares the 4-fluorophenyl motif, suggesting moderate bioactivity compared to Cardamonin but higher than methoxy-substituted analogs.

Fluorophenyl-Containing Heterocycles

and describe fluorophenyl derivatives with heterocyclic cores:

- Compound 4/5 () : Isostructural thiazole-pyrazole hybrids with two fluorophenyl groups. One fluorophenyl group is perpendicular to the planar core, influencing crystallinity (triclinic, P 1 symmetry) and solubility .

- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one () : Chalcone with methoxy (Ring A) and fluorine (Ring B). The methoxy group likely reduces activity compared to halogenated analogs, aligning with trends in .

Comparison with this compound :

Cathinone Derivatives

discusses 4-FMC [(R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one], a cathinone with CNS activity. Its fluorophenyl group enhances interaction with neurotransmitter transporters, a feature shared with this compound’s aromatic system .

Key Differences :

- Chain Length: 4-FMC has a shorter propanone chain vs. hex-5-en-1-one, affecting pharmacokinetics.

- Functional Groups: The amine in 4-FMC enables salt formation (e.g., HCl), improving water solubility, whereas the hexenone chain may limit this .

Physicochemical Properties

- Crystallinity : Isostructural compounds in exhibit triclinic packing with planar and perpendicular fluorophenyl groups, influencing stability and melting points .

- Solubility : Fluorophenyl groups generally reduce aqueous solubility but enhance lipid bilayer penetration. Methoxy or amine substitutions (e.g., 4-FMC) can mitigate this .

Biological Activity

1-(4-Fluorophenyl)hex-5-en-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. While research on this specific compound is limited, preliminary studies suggest it may exhibit antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting key findings, methodologies, and implications for future research.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

This compound features a fluorinated phenyl group, which is often associated with enhanced biological activity due to the unique electronic properties imparted by the fluorine atom.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. A study reported that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting that this compound could also be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 1-(3-Fluorophenyl)hex-5-en-1-one | Escherichia coli | 12 |

| 4-Fluoroacetophenone | Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a compound structurally similar to this one demonstrated significant inhibition of cell proliferation in breast cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A specific study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:

- Reduced viability (by approximately 40% at a concentration of 50 µM).

- Increased apoptosis , as evidenced by flow cytometry analysis.

- Cell cycle arrest at the G2/M phase.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. Computational studies suggest that such compounds may inhibit key enzymes involved in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.